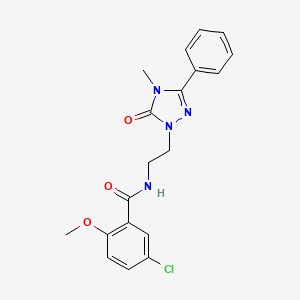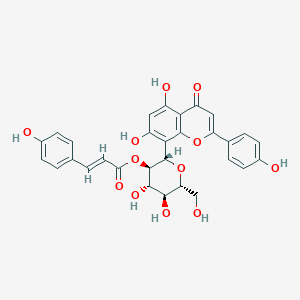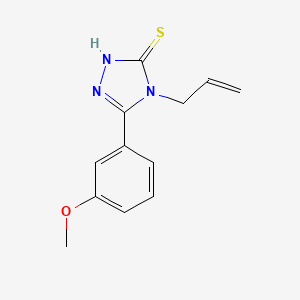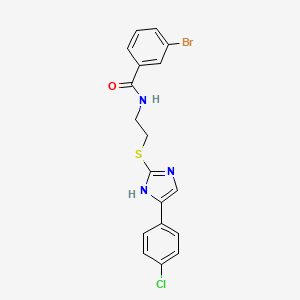
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde, also known as BPPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BPPF is a member of the benzaldehyde family and is characterized by its unique molecular structure, which contains a fluoro-substituted benzene ring and a benzyloxypropan-2-yl group.
科学的研究の応用
Synthesis of Thiazolidinone Derivatives and Antioxidant Activity
The synthesis of thiazolidin-4-one derivatives using 4-fluorobenzaldehyde, a compound structurally related to 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde, has shown significant antioxidant activity. These derivatives were produced through reactions with chloroacetonitrile and acrylonitrile, demonstrating potential in biological applications due to their promising antioxidant properties (El Nezhawy et al., 2009).
Development of Conducting Polymers
Research into fluorinated molecules, including fluorobenzaldehydes, has been pivotal in the development of conducting polymer research. These studies have led to the synthesis of versatile fluorine compounds for use in fluorinated materials, showcasing the potential of fluorobenzaldehydes in enhancing the properties of conducting polymers (Krebs & Jensen, 2003).
Fluorescence in Solid State
A significant application has been found in the synthesis and solid-state fluorescence of tricyanofuran derivatives containing a 2-vinylphenol fragment, similar in reactivity to the target compound. These derivatives exhibit solid-state fluorescence, indicating their utility in materials science for the development of new fluorescent materials (Belikov et al., 2019).
Antiproliferative Activities in Cancer Research
Another area of application includes the synthesis of medium benzene-fused oxacycles with the 5-fluorouracil moiety. These compounds have shown antiproliferative activities and the ability to induce apoptosis in breast cancer cells, demonstrating the potential therapeutic applications of fluorobenzaldehyde derivatives in oncology (Saniger et al., 2003).
Catalysis and Synthesis of Benzamide Derivatives
Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs. These studies highlight the role of fluorobenzaldehyde derivatives in synthesizing compounds with enhanced antimicrobial activity, pointing to their importance in developing new pharmaceuticals (Desai et al., 2013).
特性
IUPAC Name |
2-fluoro-5-(2-phenylmethoxypropan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-17(2,20-12-13-6-4-3-5-7-13)15-8-9-16(18)14(10-15)11-19/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWNFIFWPLLUBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)C=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2396480.png)

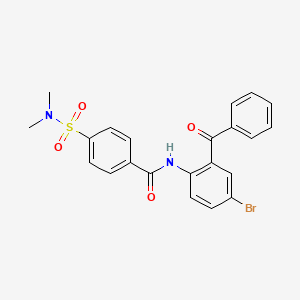
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)
![1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2396484.png)
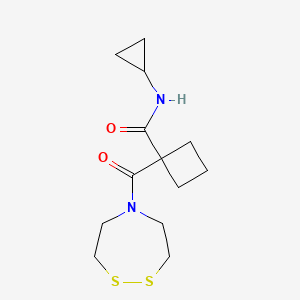
![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

